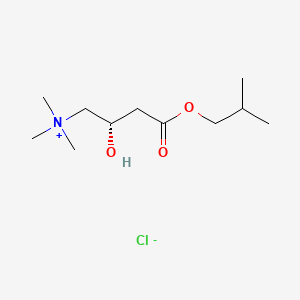
(S)-Carnitine Isobutylester, Chloride Salt
説明
(S)-Carnitine Isobutylester, Chloride Salt is a derivative of carnitine, a quaternary ammonium compound involved in the metabolism of fatty acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Carnitine Isobutylester, Chloride Salt typically involves the esterification of (S)-carnitine with isobutyl alcohol, followed by the formation of the chloride salt. The reaction conditions often include the use of acid catalysts to facilitate the esterification process. The esterification reaction can be represented as follows:
(S)-Carnitine+Isobutyl Alcohol→(S)-Carnitine Isobutylester
Subsequently, the ester is converted to its chloride salt form by reacting with hydrochloric acid:
(S)-Carnitine Isobutylester+HCl→(S)-Carnitine Isobutylester, Chloride Salt
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and salt formation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(S)-Carnitine Isobutylester, Chloride Salt undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield (S)-carnitine and isobutyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products
Hydrolysis: (S)-Carnitine and isobutyl alcohol.
Oxidation: Oxidized derivatives of the isobutyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-Carnitine Isobutylester, Chloride Salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and salt formation reactions.
Biology: Investigated for its role in cellular metabolism and potential effects on mitochondrial function.
Medicine: Explored for its potential therapeutic effects, including its role in enhancing fatty acid metabolism and potential use in treating metabolic disorders.
Industry: Utilized in the production of dietary supplements and as an intermediate in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of (S)-Carnitine Isobutylester, Chloride Salt involves its role in the transport of fatty acids into mitochondria for β-oxidation. The compound facilitates the transfer of long-chain fatty acids across the mitochondrial membrane, where they are oxidized to produce energy. This process is crucial for maintaining cellular energy homeostasis.
類似化合物との比較
Similar Compounds
(S)-Carnitine: The parent compound, involved in fatty acid metabolism.
(S)-Carnitine Tartrate: Another ester derivative with similar applications.
Acetyl-(S)-Carnitine: An acetylated form with enhanced bioavailability and potential neuroprotective effects.
Uniqueness
(S)-Carnitine Isobutylester, Chloride Salt is unique due to its specific ester and salt forms, which may confer distinct physicochemical properties and biological activities compared to other carnitine derivatives. Its isobutyl group and chloride salt form may influence its solubility, stability, and interaction with biological membranes.
特性
IUPAC Name |
[(2S)-2-hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24NO3.ClH/c1-9(2)8-15-11(14)6-10(13)7-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H/q+1;/p-1/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMBCAKLXFMXLT-PPHPATTJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC(C[N+](C)(C)C)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)C[C@@H](C[N+](C)(C)C)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676255 | |
| Record name | (2S)-2-Hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxobutan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161886-61-9 | |
| Record name | 1-Butanaminium, 2-hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxo-, chloride, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161886-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxobutan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


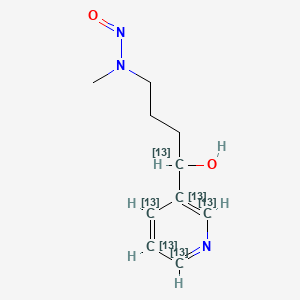
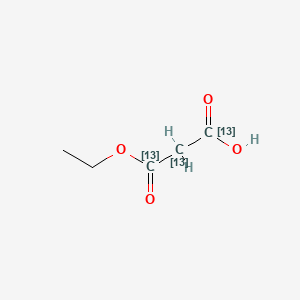
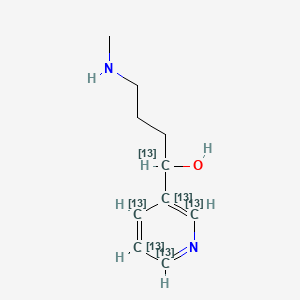
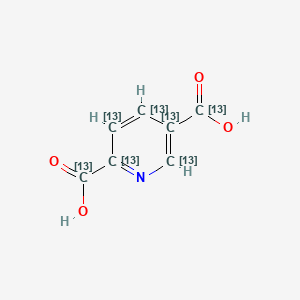
![cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride](/img/structure/B561860.png)
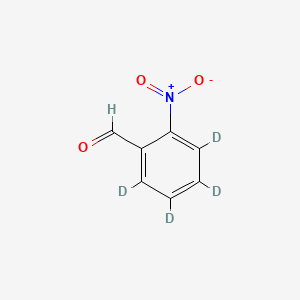
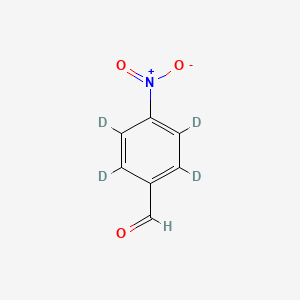
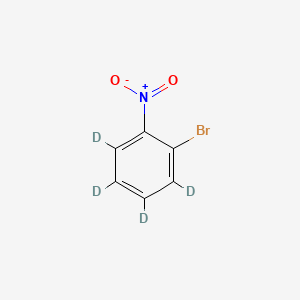


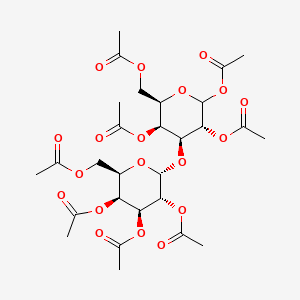
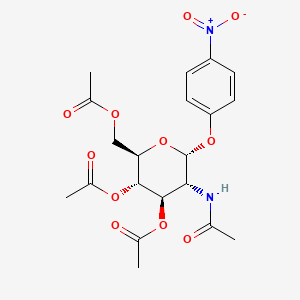
![(3S,7S,8S,12Z,15S,16E)-3,7,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B561874.png)
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B561875.png)
